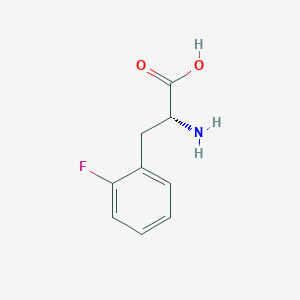

2-Fluoro-D-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-D-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the electrophilic fluorination of phenylalanine using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as enzymatic synthesis. Enzymes like fluorinase can catalyze the formation of carbon-fluorine bonds under mild conditions, making this method attractive for large-scale production .

化学反応の分析

Types of Reactions: 2-Fluoro-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert it into fluorinated alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols or amines.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

2-Fluoro-D-phenylalanine plays a crucial role in the synthesis of novel drugs, especially for treating neurological disorders. Its structure allows it to mimic natural amino acids, which is beneficial for drug design aimed at targeting specific biological pathways. The incorporation of fluorine enhances the metabolic stability and bioavailability of therapeutic agents, making them more effective in clinical applications .

Case Study: Neurological Disorders

Recent studies have indicated that fluorinated amino acids like this compound can be utilized in developing treatments for conditions such as depression and anxiety. By modifying neurotransmitter pathways, these compounds may improve therapeutic outcomes compared to traditional treatments .

Protein Engineering

In protein engineering, this compound is utilized to study protein structure and function. The introduction of fluorine into proteins can enhance their stability and activity by altering their conformational dynamics. This modification allows researchers to investigate the effects of specific amino acid substitutions on protein behavior, which is vital for understanding enzyme mechanisms and developing enzyme inhibitors .

Example: Enzyme Inhibition Studies

Studies have demonstrated that substituting phenylalanine with this compound in enzyme active sites can significantly affect substrate binding and catalysis. This approach has been used to design more effective enzyme inhibitors for various biochemical pathways .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying metabolic pathways. Its ability to mimic phenylalanine allows researchers to explore how amino acid substitutions influence biological processes without disrupting normal cellular functions .

Research Findings

Research has shown that incorporating this compound into metabolic studies can provide insights into the role of phenylalanine metabolism in diseases such as phenylketonuria (PKU). By analyzing the effects of this fluorinated analog, scientists can better understand metabolic dysregulation associated with such disorders .

Diagnostics

The compound is also being explored for its potential in diagnostic applications, particularly in imaging techniques that require specific amino acid markers. Its unique properties make it suitable for use in positron emission tomography (PET) scans, where it can serve as a tracer for monitoring biological processes within tissues .

Application in Imaging

Fluorinated phenylalanines have been incorporated into PET imaging protocols to enhance the visualization of tumors. For instance, studies have shown that this compound can be effectively used to track tumor metabolism and growth dynamics due to its preferential uptake by cancer cells .

Material Science

In material science, this compound is utilized to develop fluorinated polymers with unique properties such as increased chemical resistance and reduced surface energy. These materials find applications in various industrial processes where durability and performance are critical .

Fluorinated Polymers

The incorporation of this compound into polymer matrices has led to the creation of advanced materials that exhibit enhanced thermal stability and mechanical strength. Such materials are valuable in sectors ranging from aerospace to biomedical engineering .

作用機序

The mechanism of action of 2-Fluoro-D-phenylalanine involves its incorporation into biological systems where it can mimic natural phenylalanine. The presence of the fluorine atom can alter the compound’s interaction with enzymes and receptors, leading to changes in metabolic pathways. This can result in enzyme inhibition or modulation of protein function .

類似化合物との比較

- 2-Fluoro-L-phenylalanine

- 4-Fluoro-D-phenylalanine

- 6-Fluoro-D-phenylalanine

- 2-Fluoro-3,4-dihydroxy-L-phenylalanine (6-Fluoro-DOPA)

Comparison: 2-Fluoro-D-phenylalanine is unique due to its specific stereochemistry and the position of the fluorine atom. Compared to its L-isomer, it may exhibit different biological activities and metabolic stability.

特性

CAS番号 |

97731-02-7 |

|---|---|

分子式 |

C7H14N2O3S |

分子量 |

206.27 g/mol |

IUPAC名 |

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |

InChI |

InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |

InChIキー |

LPGKOEYCWNVAOK-YFKPBYRVSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F |

異性体SMILES |

CCOC(=O)[C@H](CSC(=O)NC)N |

正規SMILES |

CCOC(=O)C(CSC(=O)NC)N |

同義語 |

2-Fluoro-D-phenylalanine; 97731-02-7; D-2-Fluorophenylalanine; (R)-2-Amino-3-(2-fluorophenyl)propanoicacid; o-Fluoro-D-phenylalanine; 2-FLUORO-D-PHE; (2R)-2-amino-3-(2-fluorophenyl)propanoicacid; 122839-51-4; 2-fluor-d-phenylalanin; D-2-FLUOROPHE; (R)-2-FluorophenylalanineHydrochlorideSalt; (R)-2-FluorophenylalanineHydrochloride; AmbotzHAA1566; AC1LEQEO; PubChem23304; AC1Q4O3N; D-2-F-PHE-OH; D-PHE(2-F)-OH; H-D-PHE(2-F)-OH; SCHEMBL268942; 47298_FLUKA; CTK4B3285; D-PHENYLALANINE,2-FLUORO-; MolPort-001-777-551; ZINC113796 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。